molecular formula C16H16ClN3O2 B2481329 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252825-94-7

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Cat. No.: B2481329
CAS No.: 1252825-94-7
M. Wt: 317.77
InChI Key: CWOAOGXDXMWESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a chemical compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyridin-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is unique due to the presence of both the 2-chlorophenyl and pyridin-2-ol moieties, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOAOGXDXMWESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.